Ethyl 3-(pyrrolidin-3-YL)propanoate
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Overview
Description
Ethyl 3-(pyrrolidin-3-YL)propanoate is a chemical compound with the molecular formula C9H17NO2 . It is a liquid at room temperature . The compound has a molecular weight of 171.24 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various methods. One common method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The choice of method depends on the specific requirements of the synthesis, such as the desired yield and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 171.24 . Other physical and chemical properties, such as melting point, boiling point, and density, are not explicitly mentioned in the search results.Safety and Hazards
The safety information for Ethyl 3-(pyrrolidin-3-YL)propanoate indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Future Directions
Pyrrolidine derivatives, such as Ethyl 3-(pyrrolidin-3-YL)propanoate, are of great interest in drug discovery due to their versatile scaffold, which allows efficient exploration of the pharmacophore space . Future research may focus on designing new pyrrolidine compounds with different biological profiles .
Properties
CAS No. |
748797-09-3 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-pyrrolidin-3-ylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
GJAJJYCKXBUKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCNC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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